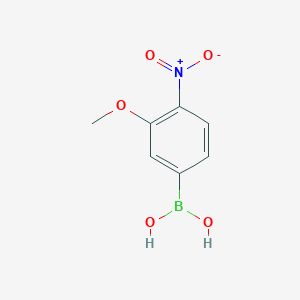
2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride
Übersicht
Beschreibung
2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3NO4S . It has a molecular weight of 290.51 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is 1S/C6H2Cl3NO4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride has been utilized in various synthetic chemical reactions. For example, it was used in the synthesis of chlorohydroxybenzenesulfonyl derivatives, which have potential as herbicides. These derivatives exhibit interesting infrared and nuclear magnetic resonance (NMR) spectral characteristics, indicating their potential in various chemical applications (Cremlyn & Cronje, 1979).
Structural and Conformational Studies A study involving gas-phase electron diffraction and quantum chemical analysis investigated the structure of nitrobenzene sulfonyl chloride molecules. This research provided insights into the molecular geometry and conformer distributions of these compounds at different temperatures, contributing to a deeper understanding of their physical and chemical properties (Petrov et al., 2009).
Antimicrobial Applications Research has also explored the antimicrobial activity of certain sulfonyl chloride derivatives. For example, a series of 4-chloro-3-nitrobenzene sulfonamide derivatives synthesized from sulfonyl chloride demonstrated promising antimicrobial activities, indicating potential applications in medical and pharmaceutical fields (Kumar et al., 2020).
Green Synthesis Approaches Efforts have been made to develop greener synthesis methods for nitrobenzenesulfonyl chlorides. These methods aim to reduce environmental impact by minimizing the production of acidic waste gas and wastewater, highlighting the importance of eco-friendly practices in chemical synthesis (Chen Zhong-xiu, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-dichloro-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDHRNMSXCHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1427496.png)

![5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1427499.png)
![Benzo[c]isothiazole-4-carboxylic acid](/img/structure/B1427503.png)




![Dimethyl 2,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B1427511.png)



